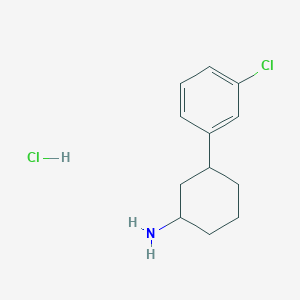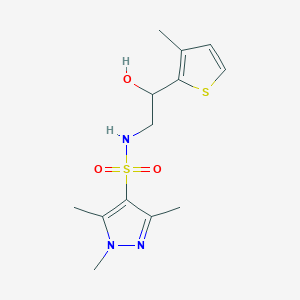
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a compound’s description includes its chemical name, molecular formula, and structure. The structure can be represented in various formats such as SMILES or InChI .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, density, molar mass, and specific heat capacity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related sulfonamide compounds have been extensively studied to explore their biological and chemical properties. For instance, the synthesis of pyrazoline benzensulfonamides has been achieved, investigating their potential as carbonic anhydrase and acetylcholinesterase inhibitors while maintaining low cytotoxicity. These compounds, incorporating both pyrazoline and sulfonamide pharmacophores, have shown significant enzyme inhibition capabilities with minimal adverse effects on non-tumor cells, suggesting their utility in medicinal chemistry for designing compounds with desired bioactivities (Ozgun et al., 2019).
Bioactive Potentials
The compound's derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential as antiproliferative agents. Research conducted by Pawar et al. (2018) synthesized a series of derivatives through Suzuki and Buchwald reactions, characterizing them using multiple spectroscopic techniques. The in-vitro evaluation against MCF-7, HeLa, A-549, and Du-145 cancer cell lines demonstrated significant antiproliferative effects, with certain compounds showing potency comparable to the standard 5-fluorouracil. These findings highlight the therapeutic potential of these sulfonamide derivatives in cancer treatment (Pawar et al., 2018).
Antimicrobial and Antiviral Activities
Sulfonamides, including those structurally similar to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been explored for their antimicrobial and antiviral activities. A study by Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity. The results indicated that specific derivatives exhibit promising antiviral activities, suggesting the potential use of these compounds in combating viral infections and diseases (Chen et al., 2010).
Mecanismo De Acción
In the context of pharmacology, this refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-8-5-6-20-12(8)11(17)7-14-21(18,19)13-9(2)15-16(4)10(13)3/h5-6,11,14,17H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZXKHJDLQXBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(N(N=C2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


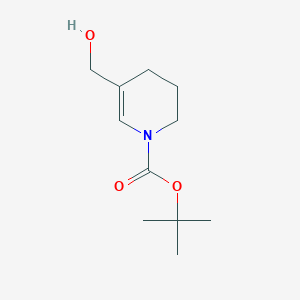
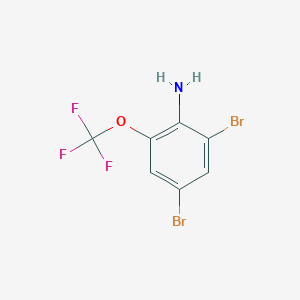
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)
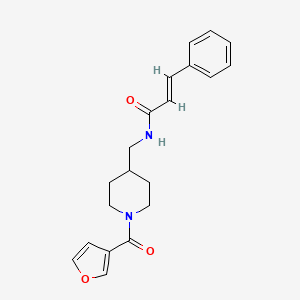
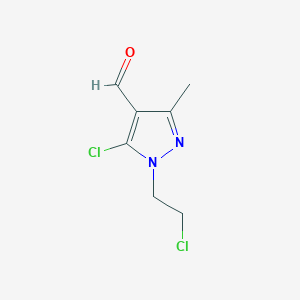
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)
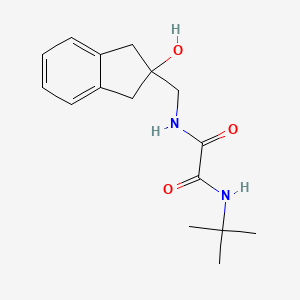

![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
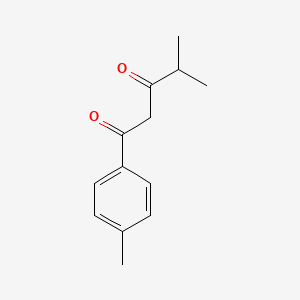
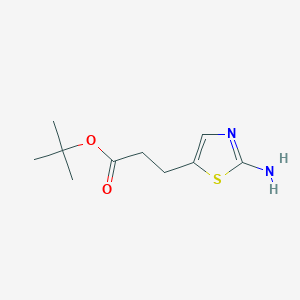
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
